Reactivity: (3S,4S) vs. (3R,4S) Diastereomer
The target compound carries the (3S,4S) absolute configuration (cis-relationship of amino and hydroxyl groups), confirmed by the InChI stereochemical descriptors InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1 . The commercially available diastereomer (3R,4S)-4-aminotetrahydrofuran-3-ol hydrochloride (CAS 190792-71-3) carries the InChI descriptors /t3-,4-;/m0./s1, representing a distinct spatial arrangement . In the context of HIV-1 protease inhibitor design, 4-aminotetrahydrofuran derivatives with defined stereochemistry achieved Ki values as low as 0.25 nM, with binding mode critically dependent on the orientation of the P2/P2′ tetrahydrofuran group relative to Asp29/30 [1]. No quantitative reactivity data directly comparing the (3S,4S) vs. (3R,4S) isomers in a single head-to-head study were identified in the accessible literature; the differentiation relies on the established principle that diastereomeric building blocks yield diastereomeric products with distinct biological profiles.
| Evidence Dimension | 3D spatial orientation of amine and alcohol pharmacophores |
|---|---|
| Target Compound Data | (3S,4S) configuration: cis-orientation; InChI stereocenters t3-,4+ |
| Comparator Or Baseline | (3R,4S) diastereomer (CAS 190792-71-3): trans-orientation; InChI stereocenters t3-,4- |
| Quantified Difference | Distinct stereochemical descriptor; no quantitative head-to-head reactivity data located |
| Conditions | Stereochemical assignment by X-ray crystallography or chiral HPLC correlation (class standard) |
Why This Matters
Procurement of the incorrect diastereomer leads to a different spatial arrangement of functional groups, which can result in complete loss of target binding or altered reaction diastereoselectivity in downstream synthetic steps.
- [1] Design and synthesis of HIV-1 protease inhibitors. Novel tetrahydrofuran P2/P2′-groups interacting with Asp29/30 of the HIV-1 protease. Bioorganic & Medicinal Chemistry, 2003, 11(6), 985-998. View Source
